N-(2-chlorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide
Description
N-(2-chlorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide is a synthetic compound with a complex chemical structure It is characterized by the presence of a diazepane ring, a chlorophenyl group, and a methylpropanoyl moiety
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-12(2)15(21)19-8-5-9-20(11-10-19)16(22)18-14-7-4-3-6-13(14)17/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZKGTVJIRLVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCN(CC1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the preparation of key intermediates One common route involves the reaction of 2-chlorophenylamine with 2-methylpropanoyl chloride to form an intermediate amide This intermediate is then subjected to cyclization with a suitable reagent to form the diazepane ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques. The scalability of the process is crucial for commercial applications, and continuous flow chemistry may be employed to achieve consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the diazepane ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-(2-chlorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-chlorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide can be compared with other similar compounds, such as:
- N-(2-chlorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxylate
- N-(2-chlorophenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxylamide
These compounds share structural similarities but may differ in their chemical properties and applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
